3-Bromocyclobutane-1-carboxylic acid

Catalog No.
S3706966
CAS No.
1378752-12-5
M.F
C5H7BrO2
M. Wt
179.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromocyclobutane-1-carboxylic acid

CAS Number

1378752-12-5

Product Name

3-Bromocyclobutane-1-carboxylic acid

IUPAC Name

3-bromocyclobutane-1-carboxylic acid

Molecular Formula

C5H7BrO2

Molecular Weight

179.01 g/mol

InChI

InChI=1S/C5H7BrO2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2,(H,7,8)

InChI Key

AZXXMCROALAIRS-UHFFFAOYSA-N

SMILES

C1C(CC1Br)C(=O)O

Canonical SMILES

C1C(CC1Br)C(=O)O

3-Bromocyclobutane-1-carboxylic acid is a chemical compound characterized by the presence of a bromine atom attached to the cyclobutane ring and a carboxylic acid functional group. Its molecular formula is C5_5H7_7BrO2_2, and it has a molecular weight of approximately 179.01 g/mol. The compound is classified under the category of carboxylic acids, specifically as an unsaturated carboxylic acid due to the presence of a cyclobutane structure, which contributes to its unique reactivity and properties .

The compound's structural formula can be represented with the InChI code: InChI=1S/C5_5H7_7BrO2_2/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2_2,(H,7,8) . The presence of the bromine atom introduces distinctive reactivity patterns compared to other carboxylic acids.

Typical for carboxylic acids. Notably:

  • Bromination: The double bonds in unsaturated carboxylic acids can undergo bromination. This reaction is significant in synthetic organic chemistry, allowing for the introduction of bromine into various compounds .
  • Esterification: It can react with alcohols to form esters through Fischer esterification, which requires an acid catalyst .
  • Nucleophilic Substitution: The carboxylate ion formed from deprotonation can participate in nucleophilic acyl substitution reactions, leading to the formation of amides or other derivatives when reacted with appropriate nucleophiles .

Synthesis of 3-bromocyclobutane-1-carboxylic acid can be achieved through several methods:

  • Bromination of Cyclobutane Derivatives: Starting from cyclobutane derivatives, bromination can be performed using bromine in an inert solvent under controlled conditions to yield 3-bromocyclobutane derivatives, which can then be converted to the carboxylic acid through oxidation or hydrolysis .
  • Carboxylation Reactions: Cyclobutane derivatives can be subjected to carboxylation reactions using carbon dioxide in the presence of suitable catalysts or reagents, leading to the formation of the desired carboxylic acid .
  • Chemical Transformations: As noted in previous studies, reactions involving intermediates like ethyl 3-bromocyclobutane-1-carboxylate with sodium triphenylmethylide can yield bicyclobutane structures that may further be transformed into 3-bromocyclobutane-1-carboxylic acid .

3-Bromocyclobutane-1-carboxylic acid has potential applications in various fields:

  • Synthetic Chemistry: It serves as a building block in organic synthesis, particularly in constructing more complex molecules through various transformations.
  • Material Science: Compounds like this may find use in developing new materials or polymers due to their unique structural properties.
  • Pharmaceutical Development: Given its potential biological activity, it may serve as a precursor for drug development targeting specific biochemical pathways.

Interaction studies involving 3-bromocyclobutane-1-carboxylic acid are essential for understanding its reactivity and potential applications. Research into its interactions with nucleophiles and electrophiles can provide insights into its behavior in synthetic pathways and biological systems. For instance, studies on its reactivity with amines or alcohols could elucidate pathways for amide or ester formation .

Several compounds share structural similarities with 3-bromocyclobutane-1-carboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
Cyclobutanecarboxylic AcidSaturated Carboxylic AcidLacks halogen substitution; simpler reactivity
3-Chlorocyclobutane-1-carboxylic AcidHalogenated Carboxylic AcidChlorine instead of bromine; different reactivity
2-Bromocyclopropane-1-carboxylic AcidSmaller Ring StructureSmaller ring size; different strain and reactivity
4-Bromobutanoic AcidLinear Carboxylic AcidLinear structure; different sterics and electronic effects

The uniqueness of 3-bromocyclobutane-1-carboxylic acid lies in its specific cyclobutane framework combined with the bromine substitution, influencing its chemical behavior and potential applications significantly compared to these similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.96294 g/mol

Monoisotopic Mass

177.96294 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-20-2023

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